1H-Pyrrolo[3,2-b]pyridin-5-ol
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Overview
Description
1H-Pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound that belongs to the broader class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrrolo[3,2-b]pyridin-5-ol is characterized by a pyrrole ring fused to a pyridine ring, with a hydroxyl group at the fifth position, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of pyrrolopyridines, including 1H-pyrrolo[3,2-b]pyridin-5-ol, can be achieved through various synthetic routes. For instance, a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines has been employed to prepare a series of novel 1H-pyrrolo[3,2-b]pyridines, which suggests a potential pathway for the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-ol derivatives . Additionally, a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds has been developed to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which could be adapted for the synthesis of related 1H-pyrrolo[3,2-b]pyridin-5-ol compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyridines has been characterized using various spectroscopic techniques. For example, 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was characterized using FT-IR, 1H NMR, 13C NMR, and mass spectrometry, and its crystal structure was determined using X-ray diffraction analysis . These techniques could similarly be applied to determine the molecular structure of 1H-pyrrolo[3,2-b]pyridin-5-ol and its derivatives.
Chemical Reactions Analysis
Pyrrolopyridines undergo a variety of chemical reactions. For instance, 1H-pyrrolo[2,3-b]pyridines have been shown to react with electrophiles, nucleophiles, and undergo ring-expansion reactions . The reactivity of 1H-pyrrolo[3,2-b]pyridin-5-ol would likely be influenced by the presence of the hydroxyl group, which could participate in reactions such as esterification or serve as a directing group for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. The presence of substituents on the heterocyclic core can affect properties such as lipophilicity and acidity, as demonstrated by a structure-activity relationship study focusing on the substitution pattern of 1H-pyrrolo[3,2-b]pyridines and their anti-secretory activity . The hydroxyl group in 1H-pyrrolo[3,2-b]pyridin-5-ol would contribute to its polarity and potential hydrogen bonding interactions, which could be relevant for its solubility and biological activity.
Scientific Research Applications
Inhibitors of Gastric Acid Secretion : A study by Palmer et al. (2008) explored novel 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. They established a structure-activity relationship, examining how different substitutions on the heterocycle affect anti-secretory activity (Palmer et al., 2008).
Synthetic Approaches : Kobelev et al. (2019) developed a novel approach to synthesize 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) through an annulation process, highlighting a new way of C–H functionalization (Kobelev et al., 2019).
Proton-Transfer Reactions Study : Kurzydłowski et al. (2021) investigated 1H-pyrrolo[3,2-h]quinoline and its derivatives for their role in proton-transfer reactions, providing insights into the high-pressure behavior of these molecular crystals (Kurzydłowski et al., 2021).
c-Met Inhibitors : Liu et al. (2016) synthesized 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives for evaluating their inhibition of c-Met, a receptor tyrosine kinase, and ALK. This research adds to the understanding of these compounds in the context of kinase inhibition (Liu et al., 2016).
Medicinal Chemistry Applications : A computational study identified 1H-pyrazolo[3,4-c]pyridin-5-ol as a potential valuable heteroaromatic ring system for medicinal chemistry, leading to the development of synthetic protocols for these scaffolds (Júnior et al., 2016).
Biomedical Applications : Donaire-Arias et al. (2022) reviewed the biomedical applications of Pyrazolo[3,4-b]pyridines, including their synthesis methods and diverse substituents, highlighting their relevance in biomedical research (Donaire-Arias et al., 2022).
Synthesis of Fused Pyridines and Pyrroles : Yang et al. (2015) reported on the base-promoted transannulation of heterocyclic enamines to create structurally diverse fused pyridines and pyrroles, offering new synthetic pathways for these compounds (Yang et al., 2015).
Biological Activity Overview : Wójcicka and Redzicka (2021) provided an overview of the biological activity of Pyrrolo[3,4-c]pyridine derivatives, discussing their potential in treating diseases of the nervous and immune systems, as well as their analgesic and sedative properties (Wójcicka & Redzicka, 2021).
Safety And Hazards
properties
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-4,8H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSBDMOHYYHRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562673 |
Source
|
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridin-5-ol | |
CAS RN |
17322-91-7 |
Source
|
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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